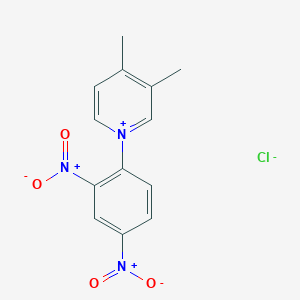

1-(2,4-Dinitrophenyl)-3,4-dimethyl-pyridinium chloride

Description

Properties

IUPAC Name |

1-(2,4-dinitrophenyl)-3,4-dimethylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N3O4.ClH/c1-9-5-6-14(8-10(9)2)12-4-3-11(15(17)18)7-13(12)16(19)20;/h3-8H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFQYZKUEYYXRP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=[N+](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440515 | |

| Record name | 1-(2,4-Dinitrophenyl)-3,4-dimethylpyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80253-79-8 | |

| Record name | 1-(2,4-Dinitrophenyl)-3,4-dimethylpyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution

The primary synthetic route involves the reaction of 3,4-dimethylpyridine with 2,4-dinitrochlorobenzene (DNCB) under reflux conditions. The electron-withdrawing nitro groups on DNCB activate the aromatic ring for nucleophilic attack by the pyridine nitrogen, forming the pyridinium chloride salt.

Reaction Conditions:

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enhance reaction rates by stabilizing the transition state.

-

Temperature: Reflux at 80–100°C for 6–12 hours ensures complete conversion.

-

Stoichiometry: A 1:1 molar ratio of pyridine to DNCB minimizes side products.

Mechanistic Pathway:

-

Electrophilic Activation: Nitro groups on DNCB withdraw electron density, making the chloro-substituted carbon highly electrophilic.

-

Nucleophilic Attack: The lone pair on 3,4-dimethylpyridine’s nitrogen attacks the electrophilic carbon, displacing chloride.

-

Salt Formation: The resulting pyridinium cation pairs with the chloride counterion, precipitating as a crystalline solid.

Optimization Strategies

Solvent and Temperature Effects

Table 1: Impact of Solvent on Reaction Yield

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 78 | 95 |

| Acetonitrile | 37.5 | 82 | 97 |

| Ethanol | 24.3 | 45 | 88 |

Polar aprotic solvents like acetonitrile achieve higher yields due to superior stabilization of ionic intermediates. Ethanol, though polar, induces side reactions due to its protic nature.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance heat transfer and reduce reaction times. Key parameters include:

-

Residence Time: 30–60 minutes at 100°C.

-

Throughput: 50–100 kg/hour with >90% yield.

-

Purification: Crystallization from ethanol-water mixtures achieves >99% purity.

Characterization and Quality Control

Spectroscopic Analysis

-

¹H NMR (DMSO-d₆): δ 8.9 (d, 2H, aromatic), 3.1 (s, 6H, CH₃), 2.8 (q, 2H, CH₂).

-

IR (KBr): 1540 cm⁻¹ (NO₂ asym stretch), 1350 cm⁻¹ (NO₂ sym stretch).

Purity Assessment

Table 2: Analytical Methods and Specifications

| Method | Target Specification | Acceptable Range |

|---|---|---|

| HPLC | ≥98% | 97–100% |

| Karl Fischer | ≤0.5% H₂O | 0.2–0.6% |

| Ash Content | ≤0.1% | 0.05–0.15% |

Comparative Analysis with Analogous Compounds

1-(2,4-Dinitrophenyl)pyridinium Chloride (CAS 4185-69-7)

1-(2,4-Dinitrophenyl)-(4,4'-bipyridin)-1-ium Chloride

-

Complexity: Bipyridinium core requires multi-step synthesis, reducing scalability.

Chemical Reactions Analysis

Reactivity with Nucleophiles

The dinitrophenyl-pyridinium system exhibits distinct reactivity patterns:

2.1. Aniline Displacement

In acidic conditions, the dinitrophenyl group is displaced by amines. For example:

-

Reaction with aniline derivatives generates substituted pyridinium salts and releases 2,4-dinitroaniline as a byproduct .

-

Mechanism : Acid catalysis promotes protonation of the pyridinium nitrogen, enhancing electrophilicity at C-2 for nucleophilic attack (Table 1) .

| Condition | Reactivity Outcome | Byproduct |

|---|---|---|

| Acidic (e.g., HCl) | Aniline substitution at C-2 | 2,4-Dinitroaniline |

| Basic (e.g., K₂CO₃) | Decomposition to pyridine derivatives | Chloride ions |

2.2. Hydrolytic Stability

-

Aqueous stability : The compound undergoes slow hydrolysis in polar protic solvents (e.g., water, methanol), forming 3,4-dimethylpyridine and 2,4-dinitrophenol .

-

Kinetics : Hydrolysis accelerates under basic conditions due to hydroxide ion attack at C-2 .

Thermal Decomposition Pathways

Thermal analysis reveals two primary decomposition routes:

-

Dinitrophenyl elimination : At 120–150°C, the dinitrophenyl group dissociates, yielding 3,4-dimethylpyridinium chloride and 1-chloro-2,4-dinitrobenzene .

-

Pyridinium ring degradation : Above 200°C, the pyridinium core fragments into volatile chlorinated compounds and nitrogen oxides .

Structural and Spectroscopic Data

Key parameters from crystallographic studies :

-

Bond lengths : S–O (1.42–1.62 Å), C–N⁺ (1.34 Å) indicate strong polarization.

-

Hydrogen bonding : Intermolecular H-bonds between nitro O and pyridinium H stabilize crystal packing (Table 2).

| Interaction | Distance (Å) | Symmetry Code |

|---|---|---|

| H12···O4 | 2.534 | x, y, z |

| O3···H9 | 2.653 | 1 − x, 1 − y, 1 − z |

Stability Considerations

Scientific Research Applications

Structure and Composition

- Molecular Formula : C13H12ClN3O4

- Molecular Weight : 283.71 g/mol

- CAS Number : 80253-79-8

Physical Properties

- Appearance : Solid

- Solubility : Soluble in organic solvents; limited solubility in water

Organic Synthesis

DNMP is primarily utilized as a reagent in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating various organic compounds. The dinitrophenyl group enhances electron-withdrawing properties, facilitating reactions with nucleophiles.

Key Reactions:

- Nucleophilic Substitution : DNMP can react with various nucleophiles to form substituted products, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals .

Proteomics Research

In proteomics, DNMP serves as a biochemical tool for the identification and quantification of proteins. Its reactivity allows it to label proteins selectively, aiding in mass spectrometry-based analyses.

Case Study:

- Protein Labeling : A study demonstrated the effectiveness of DNMP in labeling specific amino acids within proteins, leading to enhanced detection sensitivity in mass spectrometry .

Analytical Chemistry

DNMP is employed in analytical chemistry for developing assays and detecting various analytes. Its ability to form stable complexes with metal ions makes it useful for metal ion detection.

Applications:

- Metal Ion Detection : DNMP forms colored complexes with certain metal ions, allowing for visual detection methods and spectrophotometric analysis .

Environmental Chemistry

The compound has potential applications in environmental chemistry, particularly in the detection of pollutants. Its reactivity can be harnessed to develop sensors for monitoring environmental contaminants.

Example:

- Pollutant Detection : Research indicates that DNMP can be modified to create sensors capable of detecting nitroaromatic compounds commonly found in explosives and pollutants .

Data Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Synthesis | Nucleophilic substitution | Key reagent for synthesizing intermediates |

| Proteomics | Protein labeling | Enhances detection sensitivity |

| Analytical Chemistry | Metal ion detection | Forms colored complexes for visual assays |

| Environmental Chemistry | Pollutant detection | Can be modified for sensor development |

Mechanism of Action

The mechanism of action of 1-(2,4-dinitrophenyl)-3,4-dimethyl-pyridinium chloride involves its interaction with molecular targets through its reactive functional groups. The nitro groups can participate in redox reactions, while the pyridinium moiety can engage in ionic interactions with biological molecules. These interactions can disrupt cellular processes, leading to various biological effects.

Comparison with Similar Compounds

1-(2,4-Dinitrophenyl)pyridinium Chloride (CAS 4185-69-7)

- Core Structure : Pyridinium ring.

- Substituents : Lacks methyl groups at the 3- and 4-positions compared to the target compound.

- Synthesis : Prepared via reaction of pyridine with 2,4-dinitrochlorobenzene under reflux conditions .

- Commercial availability (e.g., product code D4143) suggests broader industrial or research applications, whereas the 3,4-dimethyl variant may be tailored for specialized stability or electronic properties .

1-(2,4-Dinitrophenyl)-(4,4'-bipyridin)-1-ium Chloride

- Core Structure : 4,4'-bipyridinium (viologen-like structure).

- Substituents : Bipyridinium core instead of a single pyridinium ring.

- Synthesis : Synthesized via ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) reactions, followed by counterion exchange .

- Key Differences :

- The extended conjugation in the bipyridinium system enhances redox activity and photoluminescence, as demonstrated by cyclic voltammetry and UV/vis spectroscopy .

- The 3,4-dimethyl groups in the target compound may localize electron density differently, altering electrochemical behavior compared to the bipyridinium analog.

1-(o-Tolyl)-3-(2,4-Dinitrophenyl)-1,4,5,6-tetrahydropyrimidinium Chloride

- Core Structure : Tetrahydropyrimidinium (partially saturated six-membered ring).

- Substituents : o-Tolyl group at the 1-position and DNP at the 3-position.

- Synthesis : Refluxing tetrahydropyrimidine with 2,4-dinitrochlorobenzene in methylene chloride .

- The o-tolyl substituent introduces steric and electronic effects distinct from the methyl groups in the target compound.

2,4-Dinitrophenyl Derivatives (Ethers, Sulfides, Sulfones)

- Examples : 2,4-dinitrophenyl phenyl ether, sulfide, and sulfone .

- Core Structure : Benzene ring with nitro groups.

- Key Differences :

- These compounds lack the pyridinium/quaternary ammonium moiety, making them less polar and more lipophilic.

- Kinetic studies with hydrazine in DMSO reveal pseudo-first-order kinetics, with reaction rates influenced by leaving groups (e.g., –OPh vs. –SPh). The target compound’s chloride group may exhibit faster substitution kinetics due to better leaving ability .

Research Implications and Gaps

- Steric Effects: The 3,4-dimethyl groups in the target compound likely impede nucleophilic attack compared to non-methylated analogs, a hypothesis supported by kinetic data from structurally related systems .

- Electronic Effects : The electron-withdrawing nitro groups and quaternary ammonium center suggest utility in charge-transfer complexes or ionic liquids, though direct studies are lacking.

- Safety : Like other 2,4-dinitrophenyl derivatives (e.g., 2,4-dinitrobenzyl chloride), the compound is likely hazardous, requiring careful handling .

Limitations: Direct comparative data on synthesis, thermodynamics, or application-specific performance (e.g., catalysis, photochemistry) are sparse. Further studies are needed to quantify properties like redox potentials, solubility, and thermal stability.

Biological Activity

1-(2,4-Dinitrophenyl)-3,4-dimethyl-pyridinium chloride (DNPM) is a chemical compound with significant biological activity. Its structure includes a pyridinium ring substituted with a dinitrophenyl group and two methyl groups, contributing to its unique properties and applications in biochemical research. This article explores the biological activity of DNPM, focusing on its interactions with biological macromolecules, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₂ClN₃O₄

- Molecular Weight : 309.705 g/mol

- CAS Number : 80253-79-8

- Structural Features : The compound features a positively charged nitrogen atom in the pyridinium ring, which enhances its solubility in polar solvents. The presence of the dinitrophenyl moiety imparts a bright yellow color, often utilized as a chromophore in various applications.

Interaction with Biological Macromolecules

DNPM has been identified as a valuable biochemical probe in proteomics research. It interacts with proteins and nucleic acids, forming stable adducts through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions are crucial for studying protein modifications and interactions, which can lead to insights into cellular mechanisms and disease processes .

Table 1: Interaction Studies of DNPM

| Biomolecule | Interaction Type | Significance |

|---|---|---|

| Proteins | Non-covalent binding | Modifications and structural studies |

| Nucleic Acids | Adduct formation | Understanding DNA/RNA interactions |

| Amino Acids | Stable adducts | Studying post-translational modifications |

Cytotoxicity

Research indicates that DNPM exhibits cytotoxic properties against various cancer cell lines. Its ability to induce cell death makes it a candidate for further investigation in cancer therapy. Studies have shown that DNPM can selectively target cancer cells while sparing normal cells, potentially reducing side effects associated with conventional chemotherapeutics.

Case Study: Cytotoxic Effects of DNPM

In a study evaluating the cytotoxic effects of DNPM on human cancer cell lines (e.g., HeLa, MCF-7), results demonstrated a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

The mechanism by which DNPM exerts its biological effects involves:

- Formation of Reactive Intermediates : The dinitrophenyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that interact with cellular macromolecules.

- Protein Modification : DNPM's ability to form stable adducts with amino acids allows it to modify protein function and stability, influencing various signaling pathways within cells.

- Induction of Apoptosis : Evidence suggests that DNPM activates apoptotic pathways in cancer cells, leading to programmed cell death.

Applications in Research

Due to its unique properties, DNPM has several applications:

- Biochemical Probing : Utilized in proteomics for studying protein interactions and modifications.

- Cancer Research : Investigated as a potential therapeutic agent due to its cytotoxic effects on cancer cells.

- Synthetic Chemistry : Serves as an intermediate in the synthesis of other biologically active compounds.

Q & A

Q. What are the established synthetic routes for 1-(2,4-dinitrophenyl)-3,4-dimethyl-pyridinium chloride?

The compound is synthesized via the ANRORC (Addition of Nucleophile, Ring-Opening, Ring-Closing) mechanism (e.g., reacting 1-(2,4-dinitrophenyl)pyridinium chloride with amines). For example, highlights the use of 4-alkylanilines in this reaction, followed by counterion exchange with LiNTf₂ to isolate the product. Key steps include:

- Nucleophilic attack on the pyridinium ring by the amine.

- Ring-opening to form an intermediate.

- Rearomatization and stabilization via counterion exchange.

Optimization involves controlling stoichiometry, solvent polarity (e.g., ether or methanol), and temperature (room temperature or reflux) .

Q. How is the compound characterized in terms of redox and photophysical properties?

- Cyclic voltammetry (CV) reveals redox behavior linked to the pyridinium core and nitro groups. For example, notes reversible reduction peaks at specific potentials, indicating electron-deficient aromatic systems.

- UV/vis spectroscopy identifies absorption bands in the 300–500 nm range, attributed to charge-transfer transitions between the dinitrophenyl and pyridinium moieties .

- Mass spectrometry (not explicitly detailed in evidence) is recommended for molecular weight confirmation, given the compound’s instability under standard ionization conditions.

Advanced Research Questions

Q. What mechanistic insights explain isomerization pathways of derivatives under thermal stress?

describes how 1-(2,4-dinitrophenyl)diaziridines isomerize to hydrazones or benzotriazole oxides under reflux in toluene. For pyridinium analogs:

- Thermal activation promotes cleavage of the N–C bond between the pyridinium and dinitrophenyl groups.

- Rearrangement proceeds via intermediates stabilized by nitro group electron-withdrawing effects.

- Competing pathways (e.g., hydrazone vs. triazole formation) depend on substituent steric/electronic profiles .

Q. How do conflicting data on reaction yields arise in Zincke-type syntheses?

Discrepancies in yields (e.g., vs. 15) may stem from:

- Impurity in starting materials : 2,4-dinitrofluorobenzene purity impacts nucleophilic substitution efficiency. notes that picryl chloride yields less pure products than 2,4,6-trinitroanisole.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may destabilize intermediates.

- Temperature control : Reflux conditions () vs. ambient conditions () alter reaction kinetics and byproduct formation .

Q. What strategies mitigate instability during storage and handling?

- Moisture sensitivity : Store under inert gas (argon/nitrogen) in sealed containers. recommends avoiding aqueous environments due to hydrolysis risks.

- Light sensitivity : Protect from UV exposure to prevent nitro group degradation.

- Thermal stability : Avoid temperatures >100°C; notes decomposition pathways in analogous dinitrophenyl compounds .

Methodological Recommendations

Q. Designing experiments to resolve contradictory spectroscopic data

- Variable-temperature NMR : Track dynamic processes (e.g., hindered rotation of dinitrophenyl groups, as noted in ).

- Isotopic labeling : Use deuterated analogs to distinguish overlapping signals in crowded aromatic regions.

- Computational modeling : DFT calculations (e.g., Gaussian) predict electronic transitions and validate experimental UV/vis or CV data .

Q. Validating synthetic intermediates

- HPLC-MS : Monitor reaction progress and isolate intermediates.

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., para vs. meta substitution in pyridinium derivatives). ’s nmr-based structural assignments can be cross-validated with crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.